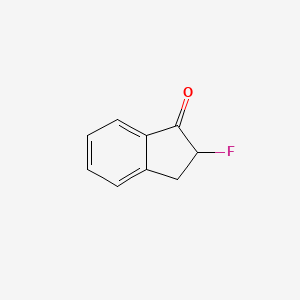
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate
Descripción general
Descripción
“(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate” is a complex organic compound. The (S)-2-Methylpiperidine part of the molecule indicates the presence of a 2-Methylpiperidine group with a specific spatial configuration denoted by (S). The (2R,3R)-2,3-dihydroxysuccinate part indicates a 2,3-dihydroxysuccinate group with a specific spatial configuration denoted by (2R,3R) .
Molecular Structure Analysis
The molecular structure of “(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate” would be determined by the specific arrangement of atoms in the molecule. The (S), (2R), and (3R) notations indicate the configuration of the stereocenters in the molecule .Aplicaciones Científicas De Investigación
Microbial Production
This compound is involved in microbial routes for the production of (2R,3R)-2,3-butanediol , which is significant in industrial applications. Metabolic engineering and synthetic biological approaches are used to improve titers, yields, productivities, and optical purities .
Enzymatic Role
It serves as a key enzyme in microbial production processes, specifically as 2,3-butanediol dehydrogenase which can reduce diacetyl to acetoin and then to 2,3-butanediol .
Antioxidant Activity
There is a mention of 2R,3R-dihydroquercetin , a flavonoid that oxidizes into a product that rearranges to form quercetin, a potent antioxidant .
Mecanismo De Acción
Target of Action
The primary target of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate, also known as (2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine, is the bacterium Staphylococcus aureus . This bacterium is a major foodborne pathogen that can cause various diseases due to its biofilm and virulence factors .
Mode of Action
The compound interacts with its target by inhibiting the formation of biofilms and reducing the virulence of Staphylococcus aureus . Microscopic observations have shown that the compound can significantly inhibit the formation of biofilms by Staphylococcus aureus, leading to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . In addition, after treatment with sub-inhibitory concentrations of the compound, the hemolytic activity of Staphylococcus aureus was reduced to 32.7% .
Biochemical Pathways
The compound induces the differential expression of 262 genes and 669 proteins . Many down-regulated genes and proteins related to surface proteins are involved in biofilm formation, including clumping factor A (ClfA), iron-regulated surface determinant proteins (IsdA, IsdB, and IsdC), fibronectin-binding proteins (FnbA, FnbB), and serine protease . At the same time, the compound regulates a wide range of genes and proteins, which are rich in bacterial pathogenesis, cell envelope, amino acid metabolism, purine and pyrimidine metabolism, and pyruvate metabolism .
Result of Action
The compound’s action results in the significant inhibition of biofilm formation and a reduction in the virulence of Staphylococcus aureus . This leads to the collapse of biofilm structures and a decrease in the vitality of biofilm cells . Furthermore, the compound’s action results in the down-regulation of many genes and proteins related to surface proteins that are involved in biofilm formation .
Action Environment
The action, efficacy, and stability of (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of metal ions can significantly affect the antibacterial activity of the compound
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABJXMUDFOITG-AEIDMOCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481544 | |
| Record name | (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate | |
CAS RN |
36702-48-4 | |
| Record name | (S)-2-Methylpiperidine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



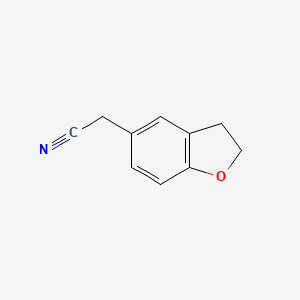
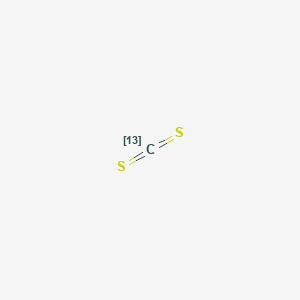
![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)
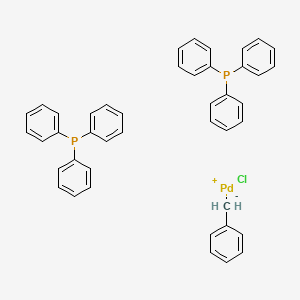
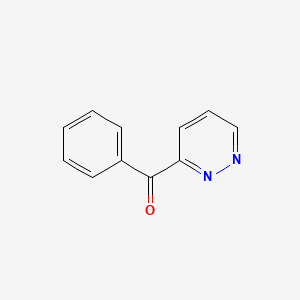
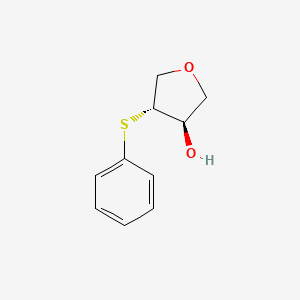

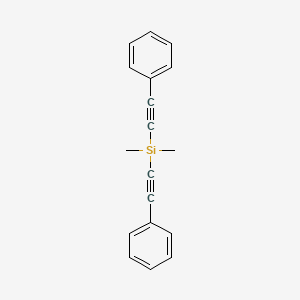
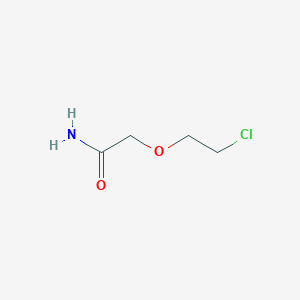

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)


